

Application Notes and Protocols for Gold-Platinum Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Gold;platinum

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These application notes provide an overview of the utility of bimetallic gold-platinum (Au-Pt) catalysts in various organic transformations. The synergistic effects between gold and platinum often lead to enhanced catalytic activity, selectivity, and stability compared to their monometallic counterparts.^{[1][2]} This document details protocols for catalyst synthesis, characterization, and application in key organic reactions, including selective hydrogenation, oxidation reactions, and cross-coupling reactions.

Catalyst Synthesis and Characterization

The properties of Au-Pt catalysts are highly dependent on their composition, size, and morphology (e.g., alloy, core-shell).^{[3][4]} Therefore, precise synthesis and thorough characterization are crucial for achieving desired catalytic performance.

Synthesis of Au-Pt Alloy Nanoparticles

This protocol describes the synthesis of Au-Pt alloy nanoparticles with a controlled composition.

Experimental Protocol:

- **Preparation of Precursor Solution:** Dissolve appropriate amounts of $\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$ and $\text{H}_2\text{PtCl}_6 \cdot 6\text{H}_2\text{O}$ in a solvent such as dimethylformamide (DMF) to achieve the desired Au:Pt molar ratio.^[3]

- **Reduction:** Add a reducing agent, for example, a solution of sodium borohydride (NaBH_4) in DMF, dropwise to the precursor solution under vigorous stirring.[3] The rapid co-reduction of both metal salts leads to the formation of alloyed nanoparticles.
- **Stabilization:** A stabilizing agent like polyvinylpyrrolidone (PVP) can be added to the precursor solution to control particle growth and prevent aggregation.[4]
- **Purification:** The synthesized nanoparticles are typically purified by repeated centrifugation and redispersion in a suitable solvent (e.g., ethanol) to remove unreacted precursors and excess reagents.[4]
- **Supporting the Catalyst (Optional):** For heterogeneous catalysis, the purified nanoparticles can be supported on materials like activated carbon, TiO_2 , or Al_2O_3 by incipient wetness impregnation or deposition-precipitation methods.[4][5][6]

Synthesis of Au@Pt Core-Shell Nanoparticles

This method involves the sequential reduction of gold and platinum salts to create a gold core surrounded by a platinum shell.

Experimental Protocol:

- **Gold Core Synthesis:** Synthesize gold nanoparticles (AuNPs) by reducing HAuCl_4 with a reducing agent like sodium citrate or a stronger agent like NaBH_4 in an aqueous solution.[7]
- **Platinum Shell Growth:** Add the pre-synthesized AuNPs to a solution containing a platinum precursor (e.g., K_2PtCl_4) and a mild reducing agent, such as ascorbic acid. The AuNPs act as seeds for the reduction and deposition of platinum onto their surface, forming the Pt shell. [7]
- **Purification:** Purify the core-shell nanoparticles using centrifugation and washing steps as described for alloy nanoparticles.

Catalyst Characterization

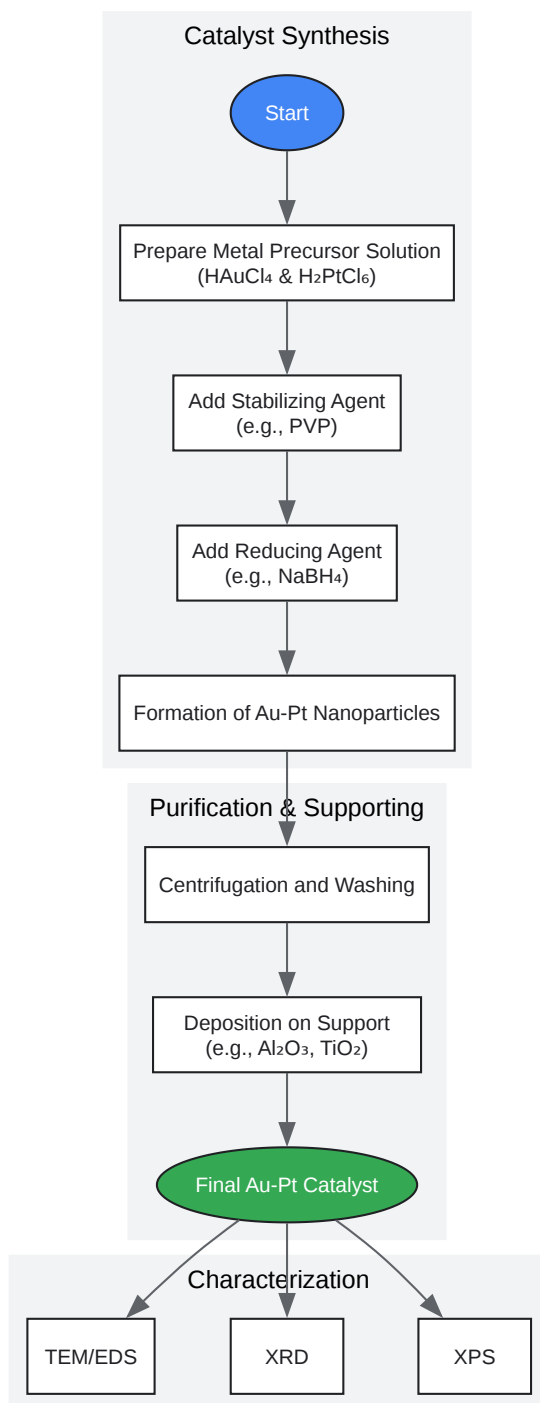
A comprehensive characterization is essential to understand the catalyst's physical and chemical properties.

Characterization Techniques:

- Transmission Electron Microscopy (TEM): To determine the size, morphology, and elemental distribution (using Energy-Dispersive X-ray Spectroscopy, EDS mapping) of the nanoparticles.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- X-ray Diffraction (XRD): To identify the crystal structure and confirm the formation of an alloy or core-shell structure.[\[8\]](#)[\[9\]](#)
- X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and the electronic states of gold and platinum.[\[8\]](#)[\[9\]](#)[\[11\]](#)

Diagram of Catalyst Synthesis Workflow:

Workflow for Bimetallic Au-Pt Nanoparticle Synthesis

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Caption: General workflow for the synthesis and characterization of supported Au-Pt catalysts.

Applications in Organic Synthesis

Selective Hydrogenation of Nitroaromatics

Au-Pt catalysts have shown excellent performance in the chemoselective hydrogenation of substituted nitroaromatics to the corresponding anilines, a crucial transformation in the synthesis of pharmaceuticals and fine chemicals.^{[10][12]} The synergy between Au and Pt can enhance activity while maintaining high selectivity, preventing the reduction of other functional groups.^[13]

Application Example: Hydrogenation of p-Chloronitrobenzene

Experimental Protocol:

- **Reaction Setup:** In a high-pressure autoclave, place the p-chloronitrobenzene substrate, the Au-Pt/Al₂O₃ catalyst (e.g., 1 wt% total metal loading), and a suitable solvent (e.g., ethanol).
- **Reaction Conditions:** Seal the autoclave, purge with H₂ gas, and then pressurize to the desired pressure (e.g., 1.2 MPa). Heat the reaction mixture to the specified temperature (e.g., 353 K) and stir for the required duration.^[13]
- **Workup and Analysis:** After the reaction, cool the autoclave to room temperature and carefully release the H₂ pressure. The catalyst can be recovered by filtration. The reaction mixture is then analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and selectivity.

Quantitative Data:

Catalyst	Support	Au:Pt Ratio	Conversion (%)	Selectivity to p-Chloroaniline (%)	Reference
Au-Pt	Al ₂ O ₃	20:1	>95	>99	^[5]
Pt-Fe	AC	-	100	>99	^[12]
Pt	Al ₂ O ₃	-	-	-	^{[6][14]}

Note: Data for Au-Pd and Pt-Fe are included for comparison, highlighting the high selectivity achievable in this reaction type.

Aerobic Oxidation of Alcohols

The selective oxidation of alcohols to aldehydes or ketones is a fundamental reaction in organic synthesis. Au-Pt catalysts, often on supports like TiO₂, facilitate this transformation using environmentally benign molecular oxygen as the oxidant.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Application Example: Oxidation of Benzyl Alcohol

Experimental Protocol:

- **Catalyst Preparation:** Prepare a supported Au-Pd/TiO₂ catalyst (note: Au-Pd is often used and provides a good comparison) by a modified impregnation method.[\[16\]](#)
- **Reaction Setup:** In a batch reactor, add benzyl alcohol (as both reactant and solvent in solvent-free conditions), the catalyst, and a base (if required).
- **Reaction Conditions:** Pressurize the reactor with O₂ (e.g., 3 bar) and heat to the desired temperature (e.g., 120 °C) with vigorous stirring.[\[5\]](#)
- **Product Analysis:** After the reaction, the products are collected and analyzed by GC to determine conversion and selectivity to benzaldehyde.

Quantitative Data:

Catalyst	Support	Conversion (%)	Selectivity to Benzaldehyde (%)	Temperature (°C)	Reference
Au-Pd	TiO ₂	56	74	120	[16]
Pd-Zn	TiO ₂	55	81	120	[16]
Pt	Carbon Hybrids	>99	>99	-	[18]

Oxidation of Glucose

The selective oxidation of glucose to valuable chemicals like glucaric acid is a key reaction in biorefinery. Bimetallic Au-Pt catalysts supported on zirconia (ZrO_2) have shown promise in directly converting glucose to glucaric acid.[\[19\]](#)[\[20\]](#)

Experimental Protocol:

- **Catalyst Synthesis:** Synthesize AuPt/ ZrO_2 catalysts with varying Au/Pt ratios via co-impregnation followed by chemical reduction.[\[19\]](#)
- **Reaction Procedure:** In a high-pressure reactor, charge an aqueous solution of glucose, the AuPt/ ZrO_2 catalyst, and pressurize with O_2 (e.g., 30 bar).[\[19\]](#)
- **Reaction Conditions:** Heat the reactor to 100 °C and maintain stirring for the duration of the reaction.[\[19\]](#)
- **Analysis:** The reaction products are analyzed by HPLC to determine the conversion of glucose and the selectivity towards glucaric acid and other products like gluconic acid.

Quantitative Data:

Catalyst (Au:Pt ratio)	Support	Glucose Conversion (%)	Selectivity to Glucaric Acid (%)	Reference
Au ₆₇ Pt ₃₃	ZrO ₂	-	44	[19]
Au-Pt	ZrO ₂	100	50 (yield)	[20]
Pt	Carbon	-	74 (yield)	[21]

Formic Acid Electrooxidation

Au@Pt core-shell nanoparticles are highly efficient catalysts for the electrooxidation of formic acid, a key reaction in direct formic acid fuel cells. The gold core modifies the electronic properties of the platinum shell, enhancing its catalytic activity and resistance to CO poisoning.[\[22\]](#)[\[23\]](#)[\[24\]](#)

Experimental Protocol:

- **Electrode Preparation:** Disperse the Au@Pt core-shell nanoparticles in a solvent (e.g., water with Nafion) and deposit a thin layer onto a glassy carbon electrode.
- **Electrochemical Measurement:** Use a three-electrode electrochemical cell with the modified glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
- **Data Acquisition:** Perform cyclic voltammetry in an electrolyte solution (e.g., 0.5 M H₂SO₄) containing formic acid (e.g., 0.5 M). The resulting voltammograms reveal the catalytic activity for formic acid oxidation.[\[24\]](#)

Quantitative Data:

Catalyst	Peak Current Density (A g ⁻¹ _Pt)	Onset Potential (V vs. RHE)	Reference
Pt+5Au/C	286.6	~0.1	[22]
Pt-Bi/Au NP	0.11 (A/mg_catalyst)	-	[23]

Suzuki-Miyaura Cross-Coupling Reaction

While palladium is the most common catalyst for Suzuki-Miyaura reactions, gold-catalyzed versions have been developed, particularly for C(sp³)-C(sp²) coupling.[\[18\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#) The mechanism involves a Au(I)/Au(III) catalytic cycle.

Application Example: Coupling of 4-iodoanisole and Potassium Phenethyltrifluoroborate

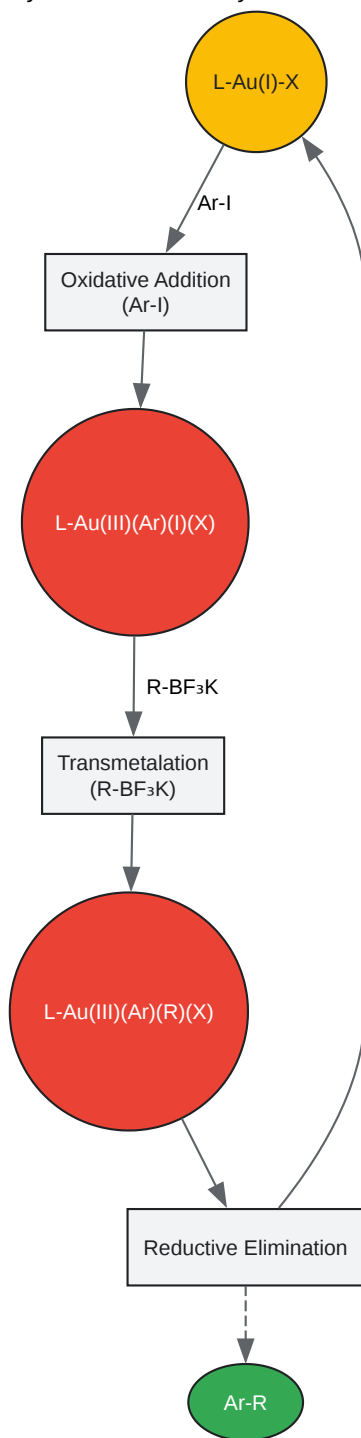
Experimental Protocol:

- **Reaction Setup:** In a reaction vial under an inert atmosphere, combine 4-iodoanisole, potassium phenethyltrifluoroborate, a gold catalyst (e.g., Me₆DalPhosAuCl), a silver salt additive (e.g., AgOTf), and a base (e.g., K₃PO₄) in a suitable solvent like 1,2-dichloroethane (DCE).[\[18\]](#)

- Reaction Conditions: Heat the reaction mixture to 100 °C and stir for the specified time (e.g., 19 hours).[\[25\]](#)
- Workup and Purification: After cooling, the reaction mixture is typically filtered and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Diagram of Suzuki-Miyaura Catalytic Cycle (Gold-Catalyzed):

Plausible Catalytic Cycle for Gold-Catalyzed Suzuki-Miyaura Coupling

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Caption: A simplified catalytic cycle for the gold-catalyzed Suzuki-Miyaura cross-coupling reaction.

Conclusion

Bimetallic gold-platinum catalysts offer significant advantages in a range of organic synthesis applications due to the synergistic interplay between the two metals. By carefully controlling the synthesis and characterization of these catalysts, researchers can achieve high activity and selectivity in important transformations such as selective hydrogenation, aerobic oxidation, and cross-coupling reactions. The protocols and data presented here serve as a starting point for the exploration and optimization of Au-Pt catalyzed reactions in academic and industrial research settings.

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- To cite this document: BenchChem. [Application Notes and Protocols for Gold-Platinum Catalysts in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14352064#applications-of-gold-platinum-catalysts-in-organic-synthesis>]

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